2-(2-(Ethylsulfonyl)phenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

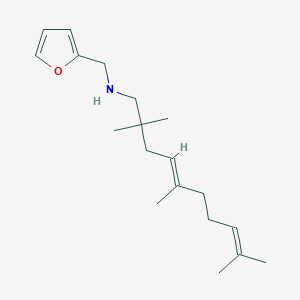

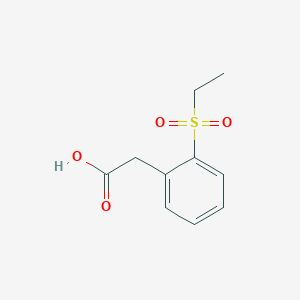

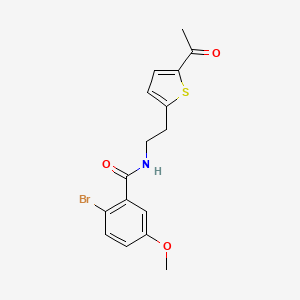

“2-(2-(Ethylsulfonyl)phenyl)acetic acid” is a chemical compound with the CAS Number: 1363179-47-8 . It has a molecular weight of 228.27 . The IUPAC name for this compound is this compound . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12O4S/c1-2-15(13,14)9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 228.27 .Applications De Recherche Scientifique

Stereoselective Glycosylations

A significant application involves the development of strategies for the stereoselective introduction of glycosidic linkages, critical in synthesizing biologically important oligosaccharides. One study demonstrated the use of a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety, related to the ethylsulfonyl group, for neighboring group participation, leading to the stereoselective formation of alpha-glycosides. This method facilitated the synthesis of complex oligosaccharides, including the Galili trisaccharide, which plays a role in xeno-transplantation rejection mechanisms (Kim et al., 2005).

Catalytic Applications

Modifications of sulfonic acid-fixed magnetic nanoparticles with organosilanes, including ethylsulfonyl analogs, have been studied to develop highly active, reusable solid acid catalysts. These catalysts have shown promising applications in hydrolysis reactions, demonstrating significant improvements in catalytic activity and stability in water. This research points toward the development of environmentally friendly and efficient catalysts for various chemical transformations (Nuryono et al., 2019).

Pharmaceutical Synthesis

Ethylsulfonyl analogs have been employed in the synthesis of pharmaceutical intermediates. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated for the synthesis of hydroxamic acids and ureas from carboxylic acids. This methodology offers good yields without racemization under mild conditions, compatible with various protecting groups, highlighting its utility in the synthesis of complex organic molecules (Thalluri et al., 2014).

Material Science

In material science, π-deficient 2-(arylsulfonyl)ethyl esters have been explored as carboxylic acid protecting groups, showcasing their potential in the synthesis of complex organic materials. The 2-[3,5-bis(trifluoromethyl)phenylsulfonyl]ethyl group, in particular, has been identified as an easily removable protecting group under mild basic conditions, indicating its applicability in the preparation of advanced materials and chemical intermediates (Alonso et al., 2003).

Safety and Hazards

The safety information for “2-(2-(Ethylsulfonyl)phenyl)acetic acid” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-(2-ethylsulfonylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-2-15(13,14)9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXINKRXIZLWNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B2976723.png)

![4-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2976726.png)

![3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2976730.png)

![5-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2976731.png)

![2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2976732.png)

![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2976735.png)

![8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2976741.png)